molecular formula C12H10N6O B045182 4-Desamine-4-hydroxy triamterene CAS No. 19375-89-4

4-Desamine-4-hydroxy triamterene

Cat. No.: B045182
CAS No.: 19375-89-4
M. Wt: 254.25 g/mol
InChI Key: UDZYJMZMGMKNJZ-UHFFFAOYSA-N
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Description

4-Desamine-4-hydroxy triamterene is a chemical compound with the molecular formula C12H10N6O and a molecular weight of 254.25 g/mol. It is a derivative of triamterene, a potassium-sparing diuretic commonly used in the treatment of hypertension and edema

Scientific Research Applications

4-Desamine-4-hydroxy triamterene has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for quality control and method development.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new diuretics and antihypertensive agents.

    Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as an intermediate in the production of other drugs.

Mechanism of Action

Future Directions

While specific future directions for 4-Desamine-4-hydroxy triamterene are not available, there is ongoing research into the green synthesis of related compounds from biomass-derived sources . This suggests a potential future direction for the sustainable production of similar compounds.

Preparation Methods

The synthesis of 4-Desamine-4-hydroxy triamterene involves several steps. One common method includes the hydroxylation of triamterene to form 4-hydroxy triamterene, followed by the removal of the amine group to yield this compound . The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to facilitate the hydroxylation and deamination processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Desamine-4-hydroxy triamterene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound back to its amine form or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Desamine-4-hydroxy triamterene can be compared with other similar compounds, such as:

    Triamterene: The parent compound, which is a well-known potassium-sparing diuretic.

    Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.

    Hydrochlorothiazide: A thiazide diuretic often used in combination with triamterene for enhanced diuretic effects.

Properties

IUPAC Name

2,7-diamino-6-phenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZYJMZMGMKNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172990
Record name 4-Desamine-4-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19375-89-4
Record name 4-Desamine-4-hydroxy triamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Desamine-4-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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